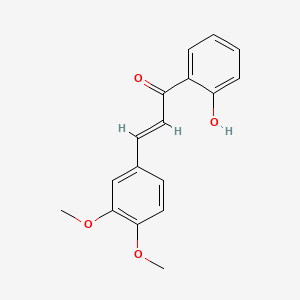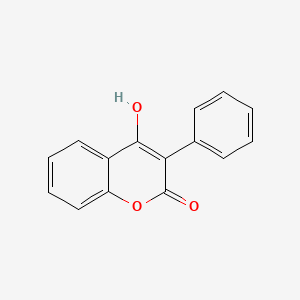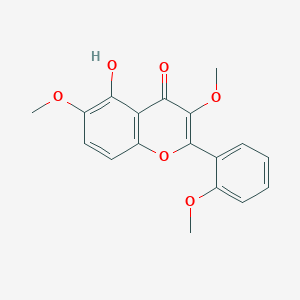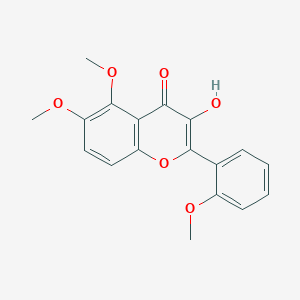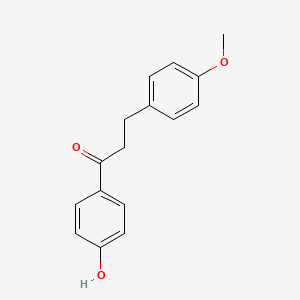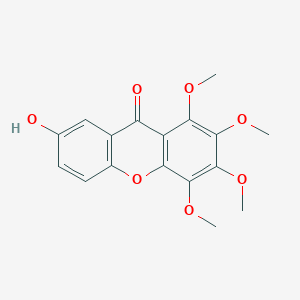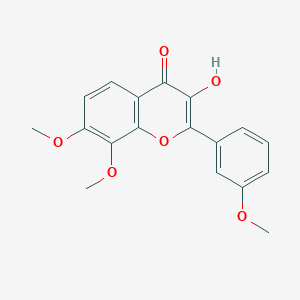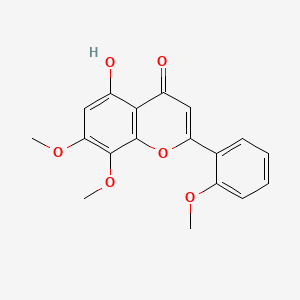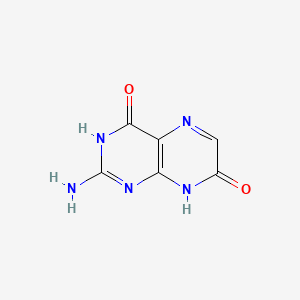
Isoxanthopterin
Vue d'ensemble
Description
L’isoxanthopterine est un dérivé de la ptéridine, plus précisément un analogue ptéridinique de la guanine. C’est un composé naturel présent dans divers organismes, notamment les crustacés et les insectes. L’isoxanthopterine est connue pour son rôle dans la pigmentation et ses propriétés optiques uniques, ce qui en fait un sujet d’étude important en recherche biologique et chimique .
Méthodes De Préparation
L’isoxanthopterine peut être synthétisée par plusieurs méthodes. Une approche implique la condensation de la 2,5-diamino-6-méthylamino-3H-pyrimidin-4-one avec le glyoxalate d’éthyle, suivie d’une hydroxyméthylation avec du méthanol et du persulfate d’ammonium . Une autre méthode comprend la condensation de la même pyrimidinone avec le pyruvate d’éthyle, suivie d’une bromation et d’une hydroxylation
Analyse Des Réactions Chimiques
L’isoxanthopterine subit diverses réactions chimiques, notamment :
Oxydation : L’isoxanthopterine peut être oxydée pour former différents dérivés de la ptéridine.
Réduction : Les réactions de réduction peuvent modifier la structure cyclique de la ptéridine.
Substitution : L’isoxanthopterine peut subir des réactions de substitution, en particulier au niveau des groupes amino.
Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants tels que le peroxyde d’hydrogène et les agents réducteurs tels que le borohydrure de sodium. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
Applications de la recherche scientifique
L’isoxanthopterine présente plusieurs applications de recherche scientifique :
Recherche biologique : L’isoxanthopterine est étudiée pour son rôle dans la pigmentation des crustacés et des insectes.
Recherche médicale : L’isoxanthopterine a été étudiée pour ses effets inhibiteurs potentiels sur la synthèse de l’ARN et de l’ADN, ce qui en fait un composé intéressant dans la recherche sur le cancer.
Recherche chimique : La structure et la réactivité uniques du composé en font un sujet précieux dans l’étude de la chimie de la ptéridine.
Applications De Recherche Scientifique
Isoxanthopterin has several scientific research applications:
Biological Research: this compound is studied for its role in the pigmentation of crustaceans and insects.
Medical Research: This compound has been investigated for its potential inhibitory effects on RNA and DNA synthesis, making it a compound of interest in cancer research.
Chemical Research: The compound’s unique structure and reactivity make it a valuable subject in the study of pteridine chemistry.
Mécanisme D'action
L’isoxanthopterine exerce ses effets en interférant avec la synthèse de l’ARN et de l’ADN. Elle agit comme un inhibiteur de la voie des ptéridines, affectant la synthèse de l’ARN ribosomal et de l’ADN. Cette inhibition est censée résulter d’une interaction entre l’isoxanthopterine et les acides nucléiques, en particulier l’ADN . Dans les systèmes biologiques, l’isoxanthopterine joue un rôle dans la pigmentation et la division cellulaire.
Comparaison Avec Des Composés Similaires
L’isoxanthopterine est similaire à d’autres composés ptéridiniques tels que :
Xanthopterine : Un autre dérivé de la ptéridine impliqué dans la pigmentation.
Leucoptérine : Connu pour son rôle dans la coloration de certains insectes.
Drosoptérine : Un pigment présent dans les yeux de Drosophila melanogaster.
Sépiaptérine : Impliqué dans la biosynthèse de la tétrahydrobioptérine, un cofacteur essentiel dans diverses réactions enzymatiques
L’isoxanthopterine est unique en raison de ses propriétés optiques spécifiques et de son rôle dans les systèmes réfléchissants des yeux de crustacés, ce qui la distingue des autres composés ptéridiniques .
Propriétés
IUPAC Name |
2-amino-3,8-dihydropteridine-4,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5O2/c7-6-10-4-3(5(13)11-6)8-1-2(12)9-4/h1H,(H4,7,9,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKCOBIIZKYKFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(NC1=O)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20200949 | |
| Record name | 2-Amino-4,7(1H,8H)-pteridinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20200949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Isoxanthopterin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000704 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.005 mg/mL | |
| Record name | Isoxanthopterin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000704 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
529-69-1 | |
| Record name | Isoxanthopterin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=529-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoxanthopterin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529691 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoxanthopterin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=614991 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isoxanthopterin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118090 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-4,7(1H,8H)-pteridinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20200949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-aminopteridine-4,7-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.700 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOXANTHOPTERIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XR11PF6TYR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Isoxanthopterin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000704 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
A: Isoxanthopterin has been shown to bind to DNA in a specific manner. [] This binding enhances this compound's fluorescence, suggesting a close interaction, possibly intercalation. [] This interaction significantly affects the enzymatic activity of DNase. [] this compound also inhibits ribosomal RNA (rRNA) synthesis and, to a lesser extent, DNA synthesis in developing Oncopeltus fasciatus eggs. [, ] This inhibitory effect on rRNA synthesis coincides with the natural decrease of xanthopterin, another pteridine, during egg development. []
A: * Molecular formula: C6H5N5O2* Molecular weight: 179.13 g/mol* Spectroscopic data: this compound exhibits characteristic UV absorbance and fluorescence properties. The absorption and fluorescence emission spectra shift to lower energies with increasing pH, indicating protonation/deprotonation. [] The pKa values determined from these spectral shifts are 8.3 and 8.5, respectively. [] These changes are attributed to the protonation/deprotonation of the nitrogen atom at position 3. []
A: this compound forms crystals that can exist in different polymorphs. Research has identified both biogenic and synthetic polymorphs, each exhibiting unique crystal structures. [] Biogenic this compound crystals function as efficient reflectors in the eyes of decapod crustaceans. [, ] The high refractive index (n=1.96) calculated for the hydrogen-bonded plane of this compound crystals contributes to their excellent reflective properties. []
A: While this compound itself is not known to have catalytic properties, its production is linked to the enzyme xanthine dehydrogenase. This enzyme utilizes pterin as an alternate substrate and hydroxylates it to produce this compound in the presence of NAD+. [] This reaction is detectable due to the blue fluorescence emitted by this compound under long-wave ultraviolet light (365 nm). [] This property is utilized in a qualitative assay to estimate xanthine dehydrogenase activity in legume nodules. []
A: Yes, QM/MM molecular dynamics simulations have been employed to investigate the deamination process of this compound catalyzed by the enzyme this compound deaminase. [] These simulations, using updated PM3 parameters for zinc ions, suggest that histidine 285 (His285) plays a more crucial role than aspartic acid 336 (Asp336) in the proton transfer mechanism of this compound deamination. []
ANone: Research primarily focuses on the natural occurrence and biological roles of this compound, with limited information available regarding its stability and formulation for pharmaceutical purposes.
ANone: Detailed information about the absorption, distribution, metabolism, and excretion of this compound is limited. Further research is needed to fully understand its pharmacokinetic and pharmacodynamic properties.
A: While this compound's biological effects have been observed, its potential therapeutic applications require further investigation. Studies primarily focus on its role in pteridine metabolism and its interactions with DNA and RNA synthesis. [, , ]
ANone: Resistance and cross-resistance mechanisms related to this compound have not been extensively studied.
ANone: Research primarily focuses on the natural occurrence and biological activity of this compound. Detailed toxicological studies and safety profiles are limited.
ANone: Specific drug delivery and targeting strategies for this compound have not been extensively researched.
ANone: Several analytical methods have been employed to characterize and quantify this compound.
- High-performance liquid chromatography (HPLC): Used for separating and quantifying this compound in various biological samples, including urine. [, , , , , ]
- Fluorescence detection (FLD): Utilized in conjunction with HPLC to detect and quantify this compound based on its fluorescence properties. [, , , ]
- Electrospray ionization mass spectrometry (ESI-MS): Coupled with HPLC to provide accurate mass measurements for this compound identification and quantification. []
- Synchronous fluorescence spectroscopy: Employed for rapid and sensitive determination of this compound in biological samples. [, , ]
- Surface-enhanced Raman spectroscopy (SERS): Utilized for sensitive detection of this compound adsorbed onto silver colloids. []
ANone: Currently, limited data is available on the ecotoxicological effects and degradation pathways of this compound.
ANone: Specific studies focusing on the dissolution rate and solubility of this compound in various media are scarce.
ANone: Validation of analytical methods used for quantifying this compound typically involves assessing accuracy, precision, and specificity. These studies are essential for ensuring reliable and reproducible measurements of this compound levels in biological samples.
ANone: Information specifically addressing quality control and assurance measures for this compound during development, manufacturing, and distribution is limited.
ANone: Research on the potential of this compound to elicit an immune response and strategies to modulate its immunogenicity is limited.
ANone: Specific information regarding interactions between this compound and drug transporters is currently unavailable.
ANone: Detailed research on this compound's potential to affect drug-metabolizing enzymes is scarce.
ANone: Research primarily focuses on the natural occurrence and biological roles of this compound. Specific studies on its compatibility with biological systems and its biodegradability are limited.
ANone: While this compound is a naturally occurring pteridine, information regarding specific alternatives or substitutes with comparable biological activity is scarce.
ANone: Detailed information on recycling and waste management practices specifically for this compound is limited.
ANone: Research on this compound often utilizes standard laboratory equipment and techniques for chemical synthesis, separation, characterization, and biological assays. Specialized instruments, such as those used for fluorescence spectroscopy and mass spectrometry, are employed for detailed analysis.
A: Research on this compound and its related compounds, pteridines, has a rich history, dating back to early studies on pigments found in insects and other organisms. [, ] Significant milestones include:
- Early synthesis and characterization: this compound was first synthesized in the 1940s. []
- Identification as a natural product: this compound was found in various organisms, including insects, fish, and amphibians, and its role in pigmentation was investigated. [, , , ]
- Elucidation of its biosynthesis: The biosynthetic pathway of this compound, involving enzymes like xanthine dehydrogenase, was gradually elucidated. [, , ]
- Discovery of its interactions with DNA and RNA: Studies revealed the binding of this compound to DNA and its inhibitory effects on nucleic acid synthesis. [, ]
- Exploration of its biological activities: this compound's potential roles in various biological processes, such as cell differentiation, apoptosis, and oxidative stress, have been investigated. [, , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



